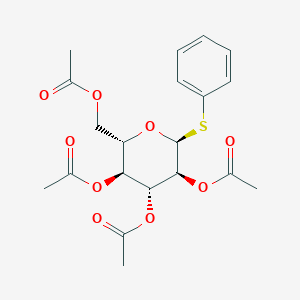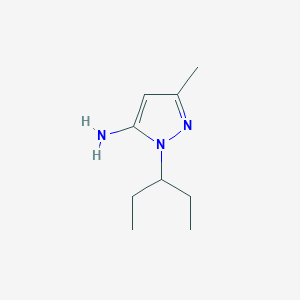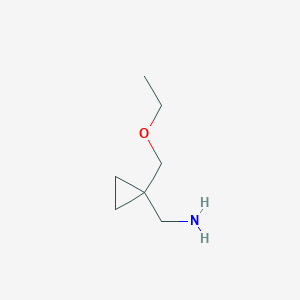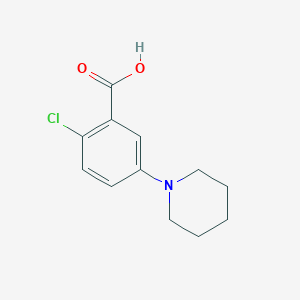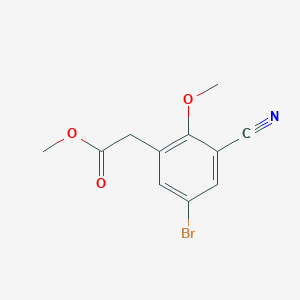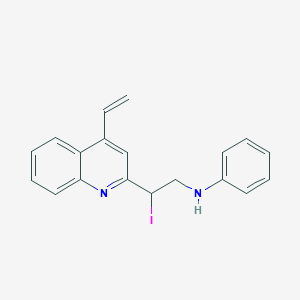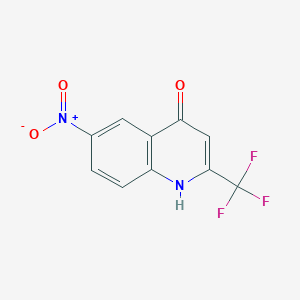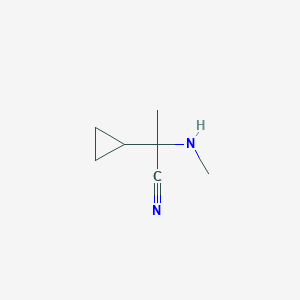
2-Cyclopropyl-2-(methylamino)propanenitrile
Übersicht
Beschreibung
2-Cyclopropyl-2-(methylamino)propanenitrile is a compound with the molecular formula C7H12N2 and a molecular weight of 124.18 g/mol . It is also known as CX-717.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyclopropyl-2-(methylamino)propanenitrile are not fully detailed in the search results. The boiling point of the compound is not specified .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The reactivity of 2-methyl-2-((1-phenylethyl)amino)propanenitrile with γ-halocarbonyl compounds highlights its potential in synthesizing 2-cyanopyrrolidines, providing a pathway to obtain products as single enantiomers, which is crucial for developing pharmaceuticals with targeted chiral properties (Grygorenko et al., 2007). This synthesis route emphasizes the importance of substrate and solvent choices in achieving desired outcomes.
Photoreactivity and Stability
The photoreactivity of compounds analogous to 2-cyclopropyl-2-(methylamino)propanenitrile has been studied, revealing the stability of certain cyclopropane derivatives under irradiation due to efficient intramolecular quenching by tertiary amine nitrogen atoms (Leitich & Heise, 2002). This suggests potential applications in designing light-stable compounds.
Antimicrobial Applications
2-Arylhydrazononitriles, closely related to 2-cyclopropyl-2-(methylamino)propanenitrile, have been utilized to synthesize heterocyclic substances with promising antimicrobial activities against various pathogens (Behbehani et al., 2011). The diverse synthetic possibilities and biological activities underscore the chemical's relevance in drug discovery and development.
Organic Synthesis and Molecular Complexity
Methylenecyclopropanes (MCPs), structurally similar to 2-cyclopropyl-2-(methylamino)propanenitrile, have been identified as valuable building blocks in organic synthesis, enabling the rapid generation of molecular complexity through a variety of ring-opening reactions. This underlines the potential of cyclopropane derivatives in synthesizing complex organic molecules with significant efficiency and selectivity (Shi et al., 2012).
Drug Development Applications
The cyclopropyl ring, a component of 2-cyclopropyl-2-(methylamino)propanenitrile, plays a versatile role in drug development, enhancing potency and reducing off-target effects. Its incorporation into drug candidates has facilitated the transition from preclinical to clinical stages, demonstrating its critical contributions to the pharmacological properties of drugs (Talele, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-cyclopropyl-2-(methylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(5-8,9-2)6-3-4-6/h6,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLQTEIBZXQTLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-2-(methylamino)propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



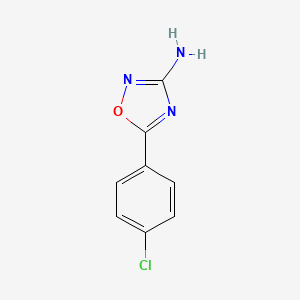
![5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1486361.png)
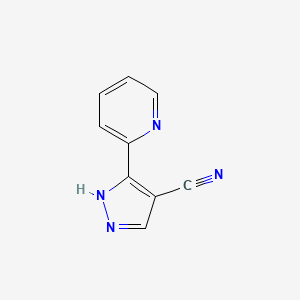
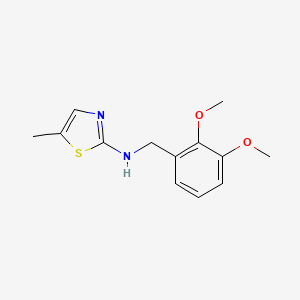
![2-{4-[2-Methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid](/img/structure/B1486364.png)

